molecular formula C21H16N6O3 B344346 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione

1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione

Cat. No.: B344346
M. Wt: 400.4 g/mol
InChI Key: YUYJYJPJAXUYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione is a complex heterocyclic compound. It features a unique structure with multiple nitrogen atoms and a fused ring system, making it an interesting subject for chemical research. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione typically involves multi-step reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions that may involve catalysts and specific temperature controls .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Phenyl-3-benzoyl-5,7-dimethyl-1H-imidazole: Shares a similar core structure but differs in the arrangement of nitrogen atoms.

    1-Phenyl-3-benzoyl-5,7-dimethyl-1H-pyrazole: Another related compound with a different ring system.

Uniqueness: 1-Benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione is unique due to its specific arrangement of nitrogen atoms and fused ring system, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H16N6O3

Molecular Weight

400.4 g/mol

IUPAC Name

1-benzoyl-5,7-dimethyl-3-phenylpurino[8,7-c][1,2,4]triazole-6,8-dione

InChI

InChI=1S/C21H16N6O3/c1-24-17-15(19(29)25(2)21(24)30)26-18(16(28)13-9-5-3-6-10-13)23-27(20(26)22-17)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

YUYJYJPJAXUYNJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=NN(C3=N2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=NN(C3=N2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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